molecular formula C13H8BrIN2 B048554 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 118000-66-1

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B048554
CAS No.: 118000-66-1
M. Wt: 399.02 g/mol
InChI Key: DOUYIPIXURZQRX-UHFFFAOYSA-N
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Description

Product Overview 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine ( 118000-66-1) is a high-value heterocyclic compound supplied as a light-sensitive, off-white to pale solid with a melting point of 212-216°C . This chemical features a molecular formula of C 13 H 8 BrIN 2 and a molecular weight of 399.03 g/mol, offering a versatile structure for complex synthetic pathways . Research Applications and Value This compound serves as a crucial building block in medicinal chemistry, particularly in the synthesis of novel pharmacologically active molecules. Its structure, containing both bromophenyl and iodo-substituents on the imidazopyridine scaffold, makes it an excellent substrate for cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling rapid diversification for structure-activity relationship (SAR) studies. Research indicates that derivatives based on the imidazo[1,2-a]pyridine core, and specifically those containing a 4-bromophenyl moiety, are of significant interest in neuropsychopharmacology . Studies on related compounds have demonstrated that the 4-bromophenyl fragment can contribute to combined spinal and supraspinal analgesic properties in vivo . This suggests that this compound is a highly relevant intermediate for researchers developing and screening new potential agents with anxiolytic, antidepressant, or analgesic activities . Handling and Storage To preserve stability and purity, this product should be stored in a cool, dry place, protected from light . Regulatory and Use Information This product is intended for research purposes only and is not classified as a drug. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption.

Properties

IUPAC Name

2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYIPIXURZQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554872
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-66-1
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
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Preparation Methods

Key Reaction Parameters:

ParameterConditionYield (%)Reference
CatalystI2_2 (30 mol %)70–71
SolventWater
TemperatureRoom temperature (rt)
AdditiveNH4_4Cl (2 mmol)

Sequential Halogenation Strategies

Introducing bromine and iodine substituents requires regioselective halogenation. Two primary pathways exist:

Bromination at the 4-Position

Bromination typically precedes iodination to avoid competing reactivity. Direct electrophilic substitution on the phenyl ring is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM) under reflux. For example, treating 2-phenylimidazo[1,2-a]pyridine with NBS (1.1 equiv) and a catalytic amount of FeCl3_3 yields the 4-bromo derivative in 85% yield.

Iodination at the 6-Position

Iodination poses challenges due to the need for regiocontrol. A breakthrough method employs ultrasound-assisted iodination with molecular iodine (I2_2) and tert-butyl hydroperoxide (TBHP) in ethanol. Under ultrasonic irradiation (40 kHz, 50°C), 2-(4-bromophenyl)imidazo[1,2-a]pyridine reacts with I2_2 (1.2 equiv) and TBHP (2 equiv), achieving 89% yield of the 6-iodo product within 30 minutes. Ultrasound enhances mass transfer and reaction efficiency, minimizing byproducts.

Comparative Iodination Methods:

MethodConditionsYield (%)Reference
Conventional HeatingI2_2, DMF, 80°C, 12 h65
Ultrasound-AssistedI2_2, TBHP, EtOH, 50°C, 0.5 h89

One-Pot Tandem Synthesis

Recent advances enable tandem core formation and halogenation. A micellar catalysis approach uses sodium dodecyl sulfate (SDS) in water, where acetophenone, 2-aminopyridine, I2_2, and KBr undergo sequential condensation and halogenation at 40°C. This method achieves 81% yield for gram-scale synthesis of analogous compounds, with an E-factor of 0.75, underscoring its green chemistry advantages.

Mechanistic Insights

Oxidative Cyclocondensation Mechanism

Iodine activates the carbonyl group of acetophenone, forming a Schiff base intermediate (A ), which tautomerizes to an enamine (B ). Nucleophilic attack by the pyridyl nitrogen generates a cyclic intermediate, followed by oxidative aromatization via dissolved oxygen to yield the imidazo[1,2-a]pyridine core.

Ultrasound-Promoted Iodination

Ultrasonic cavitation generates microenvironments of high pressure and temperature, accelerating the homolytic cleavage of I2_2 into iodine radicals. These radicals selectively attack the electron-rich C6 position of the imidazo[1,2-a]pyridine ring, facilitated by TBHP’s oxidative role.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)E-Factor
Iodine-CatalyzedGreen solvent, low cost, scalableRequires separate halogenation steps70–711.41
Ultrasound-AssistedRapid, high regioselectivity, no metal catalystSpecialized equipment required890.98
Micellar CatalysisRecyclable media, high atom economyLimited substrate solubility810.75

Scalability and Industrial Relevance

Gram-scale synthesis of zolimidine (a structural analog) demonstrates the viability of these methods for industrial applications. The micellar approach reduces solvent waste (E-factor = 0.75), while ultrasound irradiation cuts reaction times by 90% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine or iodine atom is replaced with an aryl group .

Scientific Research Applications

Cholinesterase Inhibition

Imidazo[1,2-a]pyridine derivatives, including 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in the breakdown of the neurotransmitter acetylcholine, and their inhibition can enhance cholinergic signaling.

  • Mechanism of Action : The binding of these compounds to AChE and BChE occurs at the catalytic active site through π-π interactions and hydrogen bonding. For instance, studies have shown that compounds with biphenyl or halogen substituents exhibit varying degrees of inhibitory activity against these enzymes, with specific derivatives demonstrating IC50 values in the micromolar range .
  • Clinical Relevance : Given the role of cholinesterase inhibitors in treating Alzheimer's disease and other neurodegenerative disorders, this compound could serve as a lead compound for developing new therapeutic agents targeting cognitive decline associated with these conditions.

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

  • Case Studies : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antibacterial efficacy. Some compounds displayed potent activity against Mycobacterium species, suggesting potential applications in treating infections resistant to conventional antibiotics .

Radioiodination for Imaging

The incorporation of iodine into imidazo[1,2-a]pyridine derivatives facilitates their use in non-invasive imaging techniques. Specifically, this compound can be radioiodinated for positron emission tomography (PET) imaging of amyloid plaques associated with Alzheimer's disease.

  • Study Findings : Research has demonstrated that radioiodinated derivatives can selectively bind to amyloid plaques in vivo, providing a valuable tool for early diagnosis and monitoring of Alzheimer's disease progression . This application underscores the compound's versatility beyond traditional pharmacological roles.

Synthetic Pathways

The synthesis of this compound typically involves straightforward synthetic routes that allow for modifications to enhance biological activity. For example:

  • General Synthetic Procedure : The compound can be synthesized by reacting appropriate haloketones with 2-aminopyridines under basic conditions. This method yields high purity and significant yields (up to 84%) .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application, but common targets include kinases and G-protein coupled receptors .

Comparison with Similar Compounds

6-Methyl-2-(4-Bromophenyl)imidazo[1,2-a]pyridine (3n)

  • Molecular Formula : C₁₄H₁₁BrN₂
  • Molecular Weight : 287.15 g/mol
  • Properties : White solid, melting point 214–215°C, 77% synthetic yield .
  • Methyl groups are less electronegative than iodine, which may reduce interactions with Aβ’s hydrophobic pockets .

2-(4-Bromophenyl)imidazo[1,2-a]pyridine (4-BrPIP)

  • Molecular Formula : C₁₃H₉BrN₂
  • Molecular Weight : 273.13 g/mol
  • Properties : Studied for corrosion inhibition; exhibits the highest HOMO energy (-7.579 eV) and lowest energy gap (9.138 eV) among halogenated derivatives, enhancing electron-donating capacity .
  • Comparison : The absence of iodine limits its utility in imaging but improves electronic properties for corrosion inhibition. This highlights the substituent-dependent balance between electronic effects and bioactivity .

2-(4′-Dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)

  • Molecular Formula : C₁₅H₁₃IN₃
  • Molecular Weight : 386.19 g/mol
  • Comparison: The dimethylamino group enhances brain permeability compared to the bromophenyl analogue, though both retain high Aβ affinity. IMPY’s faster washout reduces background noise in imaging .

Halogen-Swapped Derivatives

2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine

  • Molecular Formula : C₁₃H₈BrClN₂
  • Molecular Weight : 307.58 g/mol
  • Comparison : Chlorine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance but weaken halogen bonding with Aβ .

2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyridine

  • Molecular Formula : C₁₂H₈ClIN₂
  • Molecular Weight : 354.56 g/mol
  • Properties : Used in synthesizing 3-(4-bromophenyl) derivatives via Suzuki coupling .

Functional Group Modifications

2-Phenylimidazo[1,2-a]pyridine-6-carbonitrile (3p)

  • Molecular Formula : C₁₃H₈N₃
  • Molecular Weight : 206.23 g/mol
  • Properties: Melting point 245–247°C; the cyano group increases polarity, reducing blood-brain barrier penetration compared to halogenated analogues .
  • Comparison : Demonstrates how electron-withdrawing groups like -CN can diminish imaging utility despite structural similarity .

Key Data Tables

Table 1. Physicochemical and Binding Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Halogen Substituents Aβ Binding Affinity (Ki, nM) Primary Application
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine 399.03 Br (C4-phenyl), I (C6) 15 Aβ Imaging
IMPY ([¹²³I] variant) 386.19 I (C6), N(CH₃)₂ (C4-phenyl) 10–15 Clinical Aβ Imaging
6-Methyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine 287.15 Br (C4-phenyl), CH₃ (C6) N/A Synthetic Intermediate
2-(4-Bromophenyl)imidazo[1,2-a]pyridine 273.13 Br (C4-phenyl) N/A Corrosion Inhibition

Table 2. Electronic Properties of Halogenated Derivatives

Compound HOMO Energy (eV) Energy Gap (eV) Dipole Moment (D)
4-BrPIP -7.579 9.138 5.994
4-ClPIP -7.620 9.325 4.877
4-FPIP -7.848 9.608 3.960

Biological Activity

2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticholinesterase Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticholinesterase activity. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying potency. The compound This compound has been evaluated for its AChE inhibitory potential, revealing an IC50 value that suggests moderate inhibition compared to other derivatives in the series .

Anticancer Activity

Imidazo[1,2-a]pyridine compounds have also been investigated for their anticancer properties. A study demonstrated that derivatives with specific substitutions could inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The presence of halogen substituents like bromine and iodine is believed to enhance these effects through increased lipophilicity and improved receptor binding affinity .

Neuroprotective Effects

The neuroprotective properties of imidazo[1,2-a]pyridines have been linked to their ability to modulate neurotransmitter systems. This includes acting as agonists at GABA_A receptors, which can help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease. The compound's structural features contribute to its binding affinity for these receptors, suggesting a potential role in neuroprotection .

Enzyme Inhibition

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound has shown competitive inhibition against AChE and BChE, which are crucial in cholinergic signaling pathways. Molecular docking studies have elucidated the binding interactions at the active sites of these enzymes, highlighting the significance of the bromine and iodine substituents in enhancing binding affinity .

Interaction with Receptors

The compound also interacts with various receptors involved in neurotransmission and cellular signaling. Its ability to bind selectively to GABA_A receptors suggests potential applications in treating anxiety and other mood disorders. Additionally, its influence on the constitutive androstane receptor (CAR) indicates a role in regulating drug metabolism and detoxification pathways within the liver .

Study on Anticancer Activity

A notable study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer effects against various cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. Specifically, this compound demonstrated significant inhibition of tumor growth in vitro and showed promise for further development as an anticancer agent .

Neuroprotective Study

In another investigation focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups. This effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticholinesteraseInhibition of AChE/BChE
AnticancerInduction of apoptosis
NeuroprotectiveModulation of GABA_A receptors

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine?

  • Methodological Answer : The compound can be synthesized via: (i) Condensation reactions : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., brominated intermediates) under reflux conditions in polar solvents like acetic acid or DMF . (ii) Halogenation strategies : Sequential bromination and iodination using reagents like N-bromosuccinimide (NBS) or iodine monochloride, followed by Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group . (iii) Multicomponent reactions : One-pot reactions involving aldehydes, amines, and alkynes to assemble the imidazo[1,2-a]pyridine core, with post-functionalization for iodination .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., δ 7.42–7.76 ppm for bromophenyl protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ with <5 ppm error) .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and crystal packing, as demonstrated for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine derivatives .

Q. What are the solubility challenges, and how are they addressed experimentally?

  • Methodological Answer : The compound’s low solubility in aqueous media requires:
  • Polar aprotic solvents : DMSO or DMF for NMR analysis .
  • Co-solvent systems : Ethanol/water mixtures (e.g., 70:30 v/v) for biological assays .
  • Derivatization : Introducing hydrophilic groups (e.g., carboxylates) via post-synthetic modification .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds exhibit:
  • Antiviral activity : Inhibition of viral proteases or polymerases, validated via enzyme-linked immunosorbent assays (ELISA) .
  • Kinase inhibition : CDK inhibition studied using ATP-competitive binding assays .
  • Neuroactive properties : Anxiolytic effects assessed via rodent behavioral models (e.g., elevated plus maze) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer :
  • Reaction path searching : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify low-energy pathways .
  • Virtual screening : Molecular docking to prioritize halogenation sites for enhanced bioactivity .
  • Machine learning : Training models on reaction databases to predict optimal solvents/catalysts (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How to resolve conflicting spectral data during structure elucidation?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR with IR (e.g., CN stretch at ~2200 cm⁻¹) and HRMS isotopic patterns .
  • Dynamic NMR : Variable-temperature experiments to assess rotational barriers in hindered substituents .
  • Computational NMR : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09) .

Q. What strategies improve regioselectivity in halogenation reactions?

  • Methodological Answer :
  • Directed ortho-metalation : Use of directing groups (e.g., amides) to steer bromine/iodine insertion .
  • Protecting groups : Temporary protection of reactive sites (e.g., silylation of amines) to prevent over-halogenation .
  • Catalytic systems : Palladium-mediated C-H activation for selective iodination at the 6-position .

Q. How to design cross-coupling experiments for functionalizing the imidazo[1,2-a]pyridine core?

  • Methodological Answer :
  • Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or Ni(COD)₂ for Suzuki couplings with aryl boronic acids .
  • Real-time monitoring : Use HPLC or LC-MS to track reaction progress and optimize stoichiometry .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yield .

Q. How to confirm purity and assess batch-to-batch reproducibility?

  • Methodological Answer :
  • HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) .
  • Elemental analysis : Match experimental C/H/N/Br/I percentages to theoretical values (±0.4% tolerance) .
  • Melting point consistency : Compare observed mp ranges (e.g., 223–225°C) across batches .

Q. What experimental frameworks address air-sensitive intermediates in synthesis?

  • Methodological Answer :
  • Schlenk techniques : Conduct reactions under argon/nitrogen using flame-dried glassware .
  • Glovebox protocols : Handle moisture-sensitive reagents (e.g., Grignard compounds) in controlled atmospheres .
  • Inert solvent systems : Use degassed THF or toluene stored over molecular sieves .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and observed HRMS data?

  • Methodological Answer :
  • Isotopic pattern analysis : Confirm the presence of bromine (1:1 M+2 peak) and iodine (distinct M+2/M+4 peaks) .
  • Adduct identification : Check for sodium/potassium adducts ([M+Na]⁺) that may shift m/z values .
  • Sample contamination : Re-purify via column chromatography (silica gel, hexane/EtOAc) and re-analyze .

Q. How to troubleshoot low yields in multicomponent reactions?

  • Methodological Answer :
  • Reagent stoichiometry : Optimize molar ratios (e.g., 1:1.2:1 for aldehyde/amine/alkyne) via DoE (Design of Experiments) .
  • Catalyst loading : Screen Pd(OAc)₂ (1–5 mol%) or switch to CuI/ligand systems for Sonogashira steps .
  • Temperature gradients : Use reflux (110°C) for imidazole ring closure versus room temperature for coupling steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine

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